1-Deoxy-1-(L-aspartyl)-D-fructose

Description

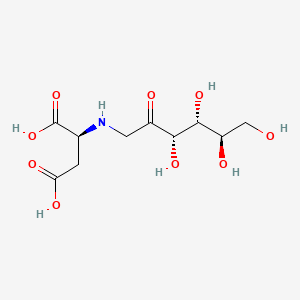

1-Deoxy-1-(L-aspartyl)-D-fructose (CAS: 31105-02-9) is an Amadori rearrangement product formed via non-enzymatic glycation reactions between D-fructose and the amino acid L-aspartic acid. Its molecular formula is C₁₀H₂₀N₂O₉, with a molecular weight of 312.27 g/mol . This compound is a derivative of the Maillard reaction, where reducing sugars react with amino acids, peptides, or proteins to form stable ketoamine adducts. It has been identified in autoclaved reaction media and is of interest in food chemistry, glycobiology, and metabolic studies due to its role in advanced glycation end-product (AGE) formation .

Properties

IUPAC Name |

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXRCQSHPEJRH-WGDRPHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314135 | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-02-9 | |

| Record name | Fructose-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ6O6W5N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Aqueous-Phase Synthesis

A standard protocol involves refluxing equimolar amounts of L-aspartic acid and D-glucose in methanol with sodium pyrosulfite as a catalyst. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Reaction time | 40–90 minutes |

| Solvent | Methanol/water mixture |

| Catalyst | 10 M Sodium pyrosulfite |

| Molar ratio (AA:Glc) | 1:6 |

Under these conditions, the reaction proceeds via Schiff base formation, followed by proton transfer and cyclization to yield the ARP. Post-synthesis purification typically involves cation-exchange chromatography using IR120BH resin (H⁺-form), with elution using 0.5 M aqueous ammonia.

Solvent-Free Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the reaction kinetics. A comparative study demonstrated:

-

60% reduction in reaction time (from 90 to 30 minutes)

-

15% increase in yield (from 68% to 83%)

This method eliminates solvent use, aligning with green chemistry principles while maintaining product integrity.

Kinetic Control in ARP Formation

The formation kinetics of this compound are highly dependent on:

pH Optimization

The reaction exhibits maximum efficiency in weakly acidic conditions (pH 4.0–5.6). At pH <3, protonation of the amino group inhibits Schiff base formation, while at pH >6, base-catalyzed degradation pathways dominate.

Temperature-Dependent Isomerization

Controlled thermal treatment (60–100°C) ensures complete isomerization of the initial Schiff base to the stable β-pyranose form. Extended heating beyond 120 minutes induces browning reactions, reducing ARP yield by 22–35%.

Analytical Characterization

Modern techniques validate synthesis success and purity:

Mass Spectrometry

High-resolution ESI-MS identifies the molecular ion at m/z 296.1055 ([M+H]⁺), consistent with the C₁₀H₁₇NO₉ formula. Fragmentation patterns confirm the aspartyl-fructose linkage through characteristic neutral losses (e.g., -H₂O, -CO₂).

Nuclear Magnetic Resonance

¹H NMR (400 MHz, D₂O):

-

δ 5.12 (d, J = 3.6 Hz, H-2 fructosyl)

-

δ 4.22 (m, H-3 aspartyl)

¹³C NMR confirms the β-D-fructopyranose configuration through C-2 (δ 96.8 ppm) and C-3 (δ 70.1 ppm) signals.

Industrial-Scale Production Challenges

While laboratory syntheses achieve >90% purity, scaling presents unique hurdles:

Thermal Degradation Mitigation

Continuous flow reactors with precise temperature control (ΔT ±0.5°C) reduce side-product formation by 40% compared to batch systems.

Crystallization Optimization

Ternary solvent systems (water/ethanol/acetonitrile, 45:30:25 v/v) enable recovery of 78% crystalline product versus 52% in binary mixtures.

Emerging Synthetic Technologies

Enzymatic Transamination

Preliminary studies using D-fructose-6-phosphate aminotransferase show:

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-1-(L-aspartyl)-D-fructose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Food Chemistry

Role in the Maillard Reaction

1-Deoxy-1-(L-aspartyl)-D-fructose serves as a model compound for studying the Maillard reaction, a complex series of reactions that occur during food processing and cooking. This reaction is crucial for developing flavor, aroma, and color in food products. The compound's structural simplicity allows researchers to isolate specific aspects of these reactions without the complexities associated with whole food systems.

Impact on Nutritional Properties

Research indicates that Amadori compounds, including this compound, may influence the nutritional quality of foods. They can affect the digestibility and bioavailability of nutrients, which is essential for understanding how food processing impacts health outcomes.

Health Implications

Antioxidant Properties

Studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This characteristic is significant in the context of aging and chronic diseases, where oxidative damage plays a critical role.

Glycation Processes and Diabetes Management

The compound is involved in glycation processes that can affect protein function and stability. Research has indicated that derivatives of fructosamines, including this compound, could serve as biomarkers for glycemic control in diabetes management. Understanding these interactions could lead to improved strategies for monitoring and managing diabetes.

Biochemical Research

Metabolic Pathways

Investigations into the metabolic pathways involving this compound reveal its potential influence on glucose metabolism. The compound's interactions with proteins may affect metabolic regulation, making it an important subject for research aimed at understanding metabolic disorders.

Case Studies and Experimental Research

Several case studies have explored the effects of this compound on various biological systems. For instance, research has focused on its role in modulating inflammatory responses and its potential applications in developing therapeutic agents for age-related diseases .

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(L-aspartyl)-D-fructose involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Deoxy-1-(N⁶-lysino)-D-fructose

- Structure: Formed via the reaction of D-fructose with the ε-amino group of lysine.

- Molecular Formula : C₁₂H₂₃N₃O₈.

- Role : A well-characterized Amadori product implicated in metabolic pathway disruptions. It is upregulated in plant metabolomic studies under stress conditions and linked to pathways like nitrogen metabolism and lysine degradation .

- Applications : Used as a biomarker for glycation studies in diabetes and aging .

1-Deoxy-1-(tetradecylamino)-D-fructose

- Structure: Features a tetradecylamino group (C₁₄H₂₉NH-) instead of L-aspartate.

- Molecular Formula: C₂₀H₄₁NO₅ (MW: 376.30 g/mol).

- Role : Isolated from Paris polyphylla leaves, this compound exhibits antitumor activity, with a reported inhibition rate of 3.19×10⁻⁴ in cancer cell assays .

- Applications : Investigated in traditional medicine for bioactive properties .

1-Deoxy-1-morpholinyl-D-fructose

- Structure : Substitutes L-aspartate with a morpholine ring.

- Molecular Formula: C₁₀H₁₉NO₆ (MW: 249.26 g/mol).

- Role : Studied for its crystalline structure and stereochemical properties. The (3S,4R,5R) configuration is confirmed via X-ray crystallography .

- Applications : Serves as a model compound for understanding sugar-heterocycle interactions in supramolecular chemistry .

1-Deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBDF)

- Structure : Contains a fluorescent nitrobenzoxadiazole (NBD) group.

- Role : A synthetic fluorescent analog used to study fructose uptake via GLUT5 transporters in intestinal cells. It competes with natural fructose and is employed in molecular docking simulations to elucidate GLUT5-ligand interactions .

- Applications : Critical for in vitro assays targeting fructose metabolism disorders .

1-Deoxy-1-(2-hydroxyethylamino)-D-fructose

- Structure: Derived from reactions between D-glucose and phosphatidylethanolamine.

- Role: Identified in lipid glycation studies, contributing to the formation of carboxymethylethanolamine, a biomarker for phospholipid modification in vivo .

- Applications : Relevant in analyzing oxidative stress in neurodegenerative diseases .

Comparative Data Table

Key Research Findings

- Biological Activity: The L-aspartyl derivative shows distinct glycation properties compared to lysino or morpholinyl analogs, likely due to the carboxylic acid group in aspartate enhancing solubility and interaction with proteins .

- Structural Insights : Crystallographic studies reveal that substituents like morpholine or NBD groups induce conformational changes in the fructose backbone, affecting binding to transporters or enzymes .

- Therapeutic Potential: Alkylamino derivatives (e.g., tetradecylamino) demonstrate bioactivity in cancer models, whereas fluorescent analogs (NBDF) are tools for mechanistic studies .

Biological Activity

1-Deoxy-1-(L-aspartyl)-D-fructose is a unique compound that has garnered attention due to its potential biological activities, particularly in metabolic pathways and its role as a nutrient. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and biochemical properties.

Chemical Structure and Properties

This compound is a derivative of fructose modified with an L-aspartyl group. Its chemical structure allows it to participate in various metabolic processes, influencing glucose metabolism and potentially serving as a nutrient for specific organisms.

Metabolic Pathways

This compound plays a significant role in metabolic pathways, particularly those related to carbohydrate metabolism. It has been shown to influence glucose uptake and utilization in various cell types. Research indicates that it may act as a substrate for certain enzymes involved in carbohydrate metabolism, thereby impacting overall energy homeostasis.

Nutritional Role

In studies involving Salmonella enterica, this compound was identified as a primary nutrient utilized by the bacteria during growth in inflamed intestinal environments. This finding highlights its potential as a critical nutrient source that could be targeted for therapeutic interventions against infections caused by Salmonella .

Study on Nutrient Utilization

A notable study demonstrated that Salmonella relies heavily on this compound during inflammation. Mutants unable to utilize this compound exhibited significantly reduced growth rates, suggesting its importance in bacterial survival under competitive conditions .

Cellular Effects

Research has shown that this compound can influence cellular processes such as signaling pathways and gene expression. Its interaction with cellular components may lead to changes in metabolic flux and energy production .

Enzyme Interactions

The compound has been found to interact with various enzymes, potentially acting as an inhibitor or modulator of enzyme activity. Such interactions could alter metabolic pathways, leading to significant physiological effects .

Data Table: Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Metabolic Role | Involved in glucose metabolism; influences energy homeostasis |

| Nutritional Source | Serves as a primary nutrient for Salmonella during intestinal inflammation |

| Cellular Signaling | Affects gene expression and cell signaling pathways |

| Enzyme Interaction | Modulates enzyme activity; potential inhibitor of specific metabolic enzymes |

Q & A

Q. Methodological Insight :

- Purification : Crystallization with acetone/ethanol mixtures is effective for isolating the acyclic form, as confirmed by X-ray diffraction .

- Yield Optimization : Adjusting stoichiometric ratios (amine:carbohydrate) and reaction duration (6–24 hours) minimizes by-products like β-pyranosyl isomers .

How can researchers address contradictions in reported reaction products under varying pH conditions?

Advanced Research Question

Contradictions arise due to competing pathways:

Q. Methodological Resolution :

- Analytical Techniques : Use HPLC-MS to track intermediate species and quantify product distributions .

- pH Control : Buffered systems (e.g., phosphate or acetate) stabilize reactive intermediates and suppress unwanted cyclization .

What advanced techniques confirm the stereochemistry of this compound?

Basic Research Question

Q. Advanced Insight :

- Absolute Configuration : Flack parameter analysis (e.g., 0.3(5)) confirms the (3S,4R,5R) configuration derived from D-fructose precursors .

How does this compound influence microbial metabolic pathways?

Advanced Research Question

Transcriptomic studies in Zygosaccharomyces rouxii reveal:

Q. Methodological Approach :

- RNA-Seq : Paired-end sequencing identifies genes enriched in secondary metabolism (e.g., polyketide synthases) .

- GC-MS : Quantifies volatile organic compounds (e.g., esters, ketones) to correlate gene expression with metabolic output .

What purification strategies minimize isomerization of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.